4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
Overview
Description
4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an isopropyl group, and a benzoic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with key proteins or enzymes in these pathogens, disrupting their normal function.
Mode of Action
Based on the known properties of similar compounds, it can be inferred that it likely interacts with its targets through hydrogen bonding . The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a strong hydrogen bond acceptor .
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with essential biochemical pathways in pathogens, leading to their inhibition or death .
Result of Action
Based on the anti-infective properties of similar compounds, it can be inferred that it likely leads to the inhibition or death of pathogens .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, such as kinases and proteases, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways. Additionally, this compound can interact with receptor proteins, influencing signal transduction processes and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, leading to altered cellular responses. Furthermore, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to exhibit stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can be influenced by factors such as lipid solubility and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. The subcellular distribution of this compound can determine its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of hydrazides with isocyanates under acidic conditions. The resulting intermediate is then further reacted with pyridine derivatives to introduce the pyridin-2-yl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing process.
Comparison with Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol
Uniqueness: 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid stands out due to its pyridin-2-yl group, which is not present in the other listed compounds. This structural difference can lead to unique reactivity and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10(2)15-19-20-16(23-15)13-7-8-18-14(9-13)11-3-5-12(6-4-11)17(21)22/h3-10H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZMSJRQNKWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC(=NC=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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